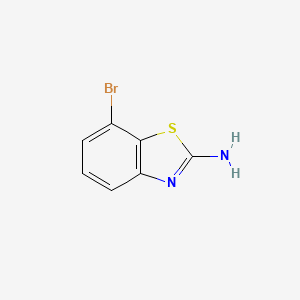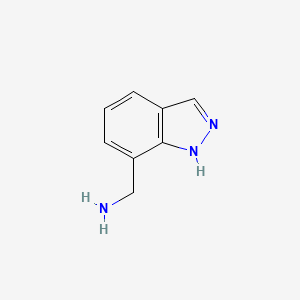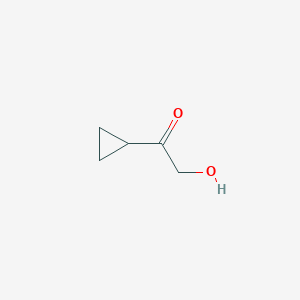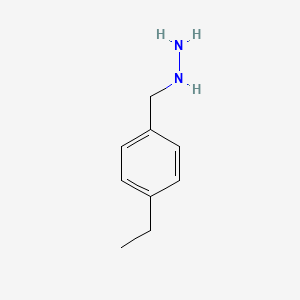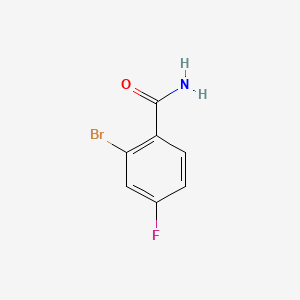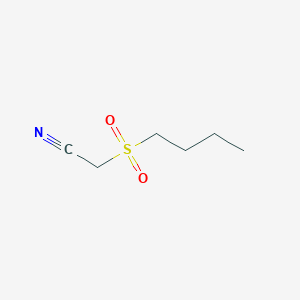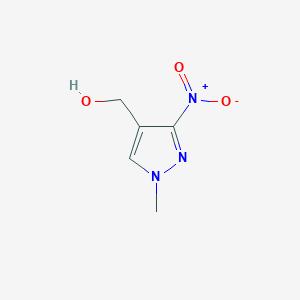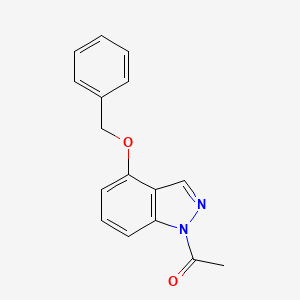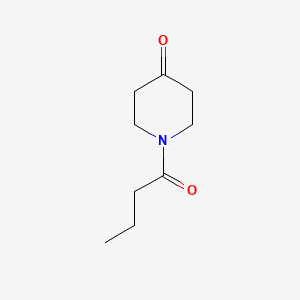
5-Bromo-2,4-dichloroaniline
Descripción general
Descripción
5-Bromo-2,4-dichloroaniline is an organic compound containing a bromine and two chlorine atoms attached to a benzene ring. It is a yellow to brown powder with a molecular weight of 236.47 g/mol. It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2,4-dichloroaniline is C6H4BrCl2N . It has an average mass of 240.913 Da and a monoisotopic mass of 238.890411 Da .Physical And Chemical Properties Analysis
5-Bromo-2,4-dichloroaniline is a white to yellow powder or crystals . It has a molecular weight of 240.91 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Pharmacology
5-Bromo-2,4-dichloroaniline: is utilized in pharmacological research, particularly in the synthesis of compounds with potential antitumor activity. It serves as a building block for the synthesis of pyridinesulfonamide derivatives, which have been explored for their inhibitory effects on PI3Kα kinase, a protein implicated in cancer cell growth and survival .
Material Science
In material science, this compound is of interest due to its potential use in the development of new materials. Its derivatives can be incorporated into polymers or coatings to impart specific properties such as resistance to degradation or conductivity .
Chemical Synthesis
5-Bromo-2,4-dichloroaniline: plays a crucial role in chemical synthesis as an intermediate. It is involved in multi-step synthetic processes that lead to various end products, including pharmaceuticals, agrochemicals, and dyes .
Analytical Chemistry
Analytical chemists employ 5-Bromo-2,4-dichloroaniline in developing methods for detecting anilines in environmental samples. Techniques like gas chromatography-mass spectrometry (GC-MS) utilize this compound as a standard for quantifying anilines in water, soil, or air samples .
Environmental Science
Environmental scientists study 5-Bromo-2,4-dichloroaniline to understand its behavior and fate in the environment. It is a subject of interest in research on water pollutants, where its degradation products and their impact on ecosystems are investigated .
Biochemistry Research
In biochemistry, 5-Bromo-2,4-dichloroaniline is used in research to study the biochemical pathways of aniline derivatives and their metabolites. It helps in understanding the interaction of these compounds with biological systems and their potential toxicological effects .
Safety and Hazards
5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .
Direcciones Futuras
While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.
Mecanismo De Acción
Target of Action
5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.
Propiedades
IUPAC Name |
5-bromo-2,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVRCEWAVBWIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615860 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichloroaniline | |
CAS RN |
258344-01-3 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





